REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:11])[c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][cH:10]1.[C:12]([Li:13])([CH3:14])([CH3:15])[CH3:16].[O:17]=[C:18]=[O:19]>>[c:2]1([C:18](=[O:17])[OH:19])[c:3]([CH3:11])[c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Br)ccc2[nH]ncc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Type
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product
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Smiles
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Cc1c(C(=O)O)ccc2[nH]ncc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |